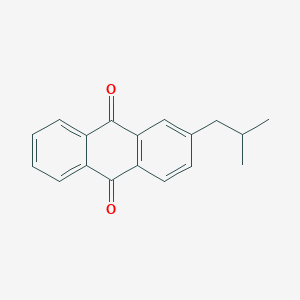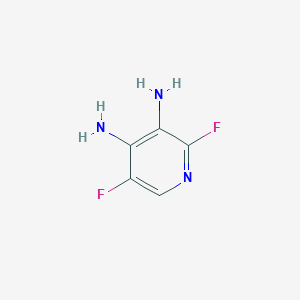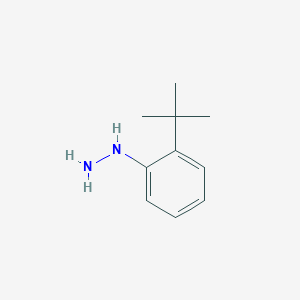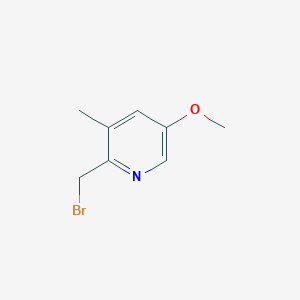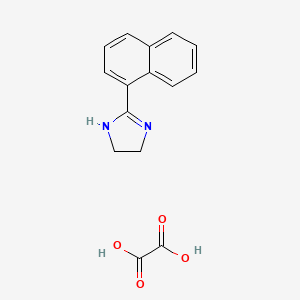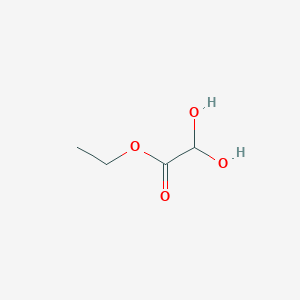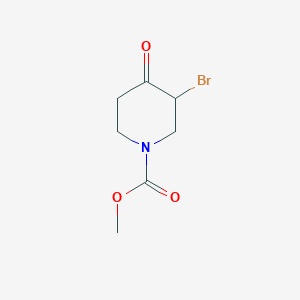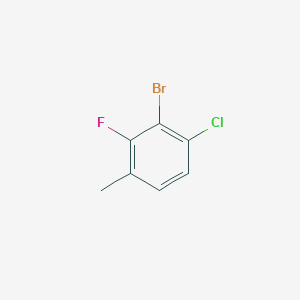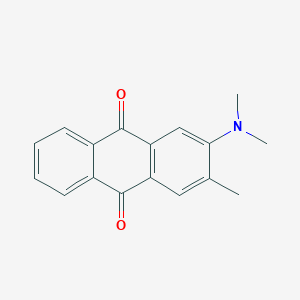
2-(Dimethylamino)-3-methylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-3-methylanthracene-9,10-dione is an organic compound known for its unique chemical structure and properties. This compound is part of the anthracene family, which is characterized by three fused benzene rings. The presence of the dimethylamino group and the methylanthracene core makes it a compound of interest in various scientific fields, including organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-3-methylanthracene-9,10-dione typically involves the reaction of anthracene derivatives with dimethylamine under specific conditions One common method includes the use of a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinones, and various substituted anthracenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Dimethylamino)-3-methylanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of dyes, pigments, and organic semiconductors due to its unique electronic properties.
Mechanism of Action
The mechanism by which 2-(Dimethylamino)-3-methylanthracene-9,10-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The anthracene core can undergo π-π stacking interactions, which are crucial in its role as an organic semiconductor.
Comparison with Similar Compounds
Similar Compounds
Anthracene: A parent compound with three fused benzene rings but lacking the dimethylamino and methyl groups.
9,10-Anthraquinone: An oxidized form of anthracene with two carbonyl groups at positions 9 and 10.
2-Methylanthracene: Similar to the target compound but without the dimethylamino group.
Uniqueness
2-(Dimethylamino)-3-methylanthracene-9,10-dione is unique due to the presence of both the dimethylamino and methyl groups, which confer distinct electronic and steric properties. These modifications enhance its reactivity and make it suitable for specific applications in materials science and organic electronics.
Properties
CAS No. |
62468-75-1 |
|---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-(dimethylamino)-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H15NO2/c1-10-8-13-14(9-15(10)18(2)3)17(20)12-7-5-4-6-11(12)16(13)19/h4-9H,1-3H3 |
InChI Key |
IFGASKRJNZIUTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1N(C)C)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13135915.png)
![N-[2-(1H-Imidazol-5-yl)ethyl][2,2'-bithiophene]-5-carboxamide](/img/structure/B13135918.png)

![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)
